docosan-1-amine
Overview
Mechanism of Action
Target of Action
Docosan-1-amine, also known as 1-Docosanamine, is a long-chain aliphatic amine
Mode of Action
Long-chain aliphatic amines like this compound are known to interact with lipid membranes . They can potentially alter the properties of the lipid bilayer, influencing the function of membrane proteins and other cellular processes .
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Docosan-1-amine in laboratory settings. It is known that the compound is stable at room temperature .
Subcellular Localization
A study on fatty amines suggests that they can be found in the peroxisomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: docosan-1-amine can be synthesized through the hydrogenation of docosanoic acid (behenic acid) using ammonia. The reaction typically requires a catalyst such as nickel or platinum and is conducted under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of fatty acids derived from natural sources like rapeseed oil. This method ensures a high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: docosan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form docosanoic acid.
Reduction: It can be reduced to form docosane.
Substitution: It can participate in nucleophilic substitution reactions to form derivatives like N-alkyl docosanamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) is typically used.
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH) are commonly used.
Major Products:
Oxidation: Docosanoic acid.
Reduction: Docosane.
Substitution: N-alkyl docosanamines.
Scientific Research Applications
docosan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: It serves as a model compound for studying long-chain amines in biological systems.
Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: It is used in the production of cosmetics, lubricants, and corrosion inhibitors.
Comparison with Similar Compounds
1-Dodecanamine (C12H27N): A shorter chain amine with similar chemical properties but different physical properties due to the shorter chain length.
1-Octadecanamine (C18H39N): Another long-chain amine with 18 carbon atoms, used in similar applications but with different melting and boiling points.
Uniqueness of docosan-1-amine: this compound’s longer chain length compared to other similar compounds like 1-Dodecanamine and 1-Octadecanamine provides it with unique properties such as higher melting and boiling points, making it suitable for specific industrial applications where stability at higher temperatures is required .
Properties
IUPAC Name |
docosan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNOHCYAOXWMAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065713 | |
Record name | 1-Docosanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14130-06-4 | |
Record name | Docosylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14130-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Docosanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014130064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Docosanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Docosanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Docosylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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